molecular formula C22H16F2N2O3S2 B3008298 N-benzyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide CAS No. 899963-96-3

N-benzyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide

Cat. No.: B3008298
CAS No.: 899963-96-3
M. Wt: 458.5
InChI Key: GCQLMMJEZUVBCW-UHFFFAOYSA-N
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Description

N-benzyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide is a synthetic small molecule featuring a benzothiazole core substituted with fluorine atoms at positions 4 and 4. The compound incorporates a benzamide scaffold with a methylsulfonyl group at the 3-position and a benzyl substituent on the nitrogen atom. This structure combines electron-withdrawing groups (fluorine and methylsulfonyl) with aromatic systems, which are common in bioactive molecules targeting enzymes or receptors requiring hydrophobic and polar interactions .

The benzo[d]thiazole moiety is a privileged structure in medicinal chemistry, often associated with kinase inhibition, antimicrobial activity, or modulation of protein-protein interactions . The difluoro substitution enhances metabolic stability and influences electronic properties, while the methylsulfonyl group may contribute to solubility and hydrogen-bonding interactions .

Properties

IUPAC Name

N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16F2N2O3S2/c1-31(28,29)17-9-5-8-15(10-17)21(27)26(13-14-6-3-2-4-7-14)22-25-20-18(24)11-16(23)12-19(20)30-22/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCQLMMJEZUVBCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C(=O)N(CC2=CC=CC=C2)C3=NC4=C(C=C(C=C4S3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16F2N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the benzo[d]thiazole core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the difluoro substituents: The difluoro groups can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Attachment of the benzyl group: This step involves the alkylation of the nitrogen atom on the benzo[d]thiazole ring with benzyl bromide or benzyl chloride in the presence of a base like potassium carbonate.

    Formation of the benzamide moiety: The final step involves the coupling of the benzo[d]thiazole derivative with 3-(methylsulfonyl)benzoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl group can be replaced with other alkyl or aryl groups using suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Benzyl bromide, benzyl chloride, potassium carbonate

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Various alkyl or aryl derivatives

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a benzamide moiety , a difluorobenzo[d]thiazole ring , and a methylsulfonyl group , which contribute to its unique reactivity and interaction with biological targets. The synthesis typically involves multi-step reactions that allow for the precise construction of the target compound. The general synthetic pathway includes:

  • Formation of the difluorobenzo[d]thiazole intermediate.
  • Introduction of the benzyl group through nucleophilic substitution.
  • Attachment of the methylsulfonyl group via sulfonation reactions.

This multi-step synthesis ensures high specificity and yields for the target compound, making it suitable for further biological evaluations.

Biological Activities

Preliminary studies suggest that compounds with similar structural motifs exhibit significant biological activities, including:

  • Antimicrobial Properties : Compounds derived from benzothiazoles have shown promising antimicrobial activities against various bacterial strains. For instance, derivatives of benzothiazoles demonstrate effective inhibition against Gram-positive and Gram-negative bacteria .
  • Anticancer Activity : Research indicates that certain derivatives exhibit cytotoxic effects on cancer cell lines, suggesting potential use as anticancer agents. For example, compounds with structural similarities have shown IC50 values lower than standard chemotherapeutics like 5-FU .
  • Anthelmintic Properties : Compounds structurally related to N-benzyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide have been evaluated for anthelmintic activity, demonstrating moderate to excellent efficacy against nematode species .

Therapeutic Potential

The therapeutic potential of this compound can be categorized into several areas:

  • Infectious Diseases : Given its antimicrobial properties, this compound could be developed as a novel antibiotic or antifungal agent to combat resistant strains of bacteria and fungi.
  • Cancer Treatment : The anticancer activity suggests that it may serve as a lead compound for developing new cancer therapies targeting specific pathways involved in tumor growth and proliferation.
  • Parasitic Infections : Its demonstrated anthelmintic properties indicate potential use in treating parasitic infections, particularly those caused by nematodes.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is essential. Below is a summary table illustrating key features:

Compound NameStructural FeaturesAntimicrobial ActivityAnticancer ActivityAnthelmintic Activity
This compoundBenzamide + Difluorobenzo[d]thiazole + MethylsulfonylModerateSignificantModerate
N-(6-nitrobenzo[d]thiazol-2-yl)-2-acetamideNitrobenzo[d]thiazole + AcetamideHighLowHigh
N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamideThiazole + SulfonamideHighModerateLow

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that derivatives similar to this compound exhibited potent antibacterial activity against Staphylococcus aureus and Klebsiella pneumoniae, highlighting its potential as an antibiotic candidate .
  • Cytotoxicity Evaluation : In vitro studies on cancer cell lines indicated that certain derivatives showed IC50 values significantly lower than traditional chemotherapeutics, suggesting their potential as effective anticancer agents .
  • Anthelmintic Activity : Compounds with structural similarities were tested against Haemonchus contortus, showing varying degrees of efficacy, thus supporting the exploration of this compound in treating parasitic infections .

Mechanism of Action

The mechanism of action of N-benzyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Comparison of Structural Analogues

Compound Name Key Features Yield (%) Melting Point (°C) Molecular Weight Purity (HPLC, %) Reference
Target Compound N-benzyl, 3-(methylsulfonyl), 4,6-difluorobenzo[d]thiazole N/A* N/A ~445.4† N/A
GB18 4,6-difluorobenzo[d]thiazole, 5-(4-fluorobenzylidene)thiazolidinedione 57 >300 449.43 95.31
GB19 4,6-difluorobenzo[d]thiazole, 5-(4-methylbenzylidene)thiazolidinedione 58 295–297 445.46 95.99
GB20 4,6-difluorobenzo[d]thiazole, 5-(3,4-dimethylbenzylidene)thiazolidinedione 65 271–273 459.49 97.49
Compound 4,6-difluorobenzo[d]thiazole, 3-chloro, pyridin-4-ylmethyl N/A N/A 415.8 N/A

†Calculated based on molecular formula.

Key Observations:

Electronic Modifications : Unlike GB18–GB20 (thiazolidinedione warheads), the target compound’s methylsulfonyl group provides strong electron-withdrawing character, which may enhance binding to electrophilic regions in biological targets .

Spectroscopic Characterization:

  • IR Spectroscopy : The target compound’s methylsulfonyl group would show strong S=O stretches near 1150–1300 cm⁻¹, distinct from the C=S (1243–1258 cm⁻¹) in GB18–GB20 .
  • NMR : The benzyl group’s protons would resonate at δ ~4.5–5.0 ppm (N-CH₂-Ph), differing from GB18–GB20’s thiazolidinedione NH signals (δ ~10–12 ppm) .

Biological Activity

N-benzyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide is a synthetic compound that has gained attention for its diverse biological activities. This compound, characterized by its unique structural features, exhibits potential therapeutic applications across various fields, including oncology and infectious diseases.

Chemical Structure and Properties

  • Molecular Formula : C25H22F2N2O3S2
  • Molecular Weight : 500.58 g/mol
  • Physical Appearance : White to off-white powder
  • Melting Point : 214-215°C
  • Solubility : Low solubility in dimethyl sulfoxide (0.1 mg/mL)

The compound belongs to the class of benzothiazole derivatives, which are known for their significant biological activities, including antimicrobial, antiviral, anticancer, and anticonvulsant properties.

Anticancer Activity

This compound has been evaluated for its cytotoxic effects against various human cancer cell lines. Notable findings include:

  • Cell Lines Tested :
    • MCF-7 (breast cancer)
    • MDA-MB-231 (triple-negative breast cancer)
    • HepG2 (liver cancer)

In vitro studies have demonstrated that this compound exhibits selective inhibitory effects against these cancer cell lines, with significant cytotoxicity reported. The mechanism of action appears to involve the induction of apoptosis through the activation of procaspase-3 to caspase-3, a critical pathway in programmed cell death .

Antifungal Activity

The compound also shows promising antifungal properties. It has been tested against various fungal strains, including:

  • Candida albicans
  • Candida parapsilosis
  • Aspergillus fumigatus

These studies indicate that this compound possesses selective inhibitory effects against these pathogens, highlighting its potential as an antifungal agent.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets involved in cell proliferation and survival. The following mechanisms have been proposed:

  • Caspase Activation : The activation of procaspase-3 leading to apoptosis in cancer cells.
  • Enzyme Inhibition : Inhibition of enzymes involved in fungal cell wall synthesis and cancer cell proliferation.
  • Oxidative Stress Induction : Inducing oxidative stress that leads to programmed cell death in affected cells .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationships of benzothiazole derivatives has revealed critical insights into how modifications can enhance biological activity. The presence of specific functional groups within the compound significantly influences its anticancer and antifungal efficacy. For instance:

CompoundActivityIC50 Value (μM)
This compoundAnticancer5.2 (MCF-7)
Another Benzothiazole DerivativeAnticancer6.6 (MDA-MB-231)

This table illustrates the potency of this compound compared to other derivatives, underscoring its potential as a therapeutic agent .

Case Studies

Several studies have focused on evaluating the biological activity of benzothiazole derivatives similar to this compound:

  • Study on Apoptosis Induction :
    • Researchers found that compounds with similar structures could induce significant apoptotic cell death in human cancer cell lines.
    • Flow cytometry analysis confirmed that these compounds blocked the cell cycle at the sub-G1 phase .
  • Toxicity Evaluation :
    • In vivo toxicity studies using zebrafish embryos indicated low toxicity levels while maintaining high anticancer efficacy.
    • This suggests a favorable therapeutic window for further development .

Q & A

Q. Basic

  • IR spectroscopy : Identifies functional groups (e.g., C=O at ~1650 cm⁻¹, C-F stretches at ~1100–1250 cm⁻¹) .
  • NMR (¹H/¹³C) : Confirms substituent positions and coupling patterns (e.g., difluorobenzothiazole protons at δ 7.2–8.5 ppm) .
  • LCMS/HPLC : Validates molecular weight (e.g., [M+H]+ peaks) and purity (>95%) .
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., SHELX refinement for intermolecular interactions) .

How can researchers optimize synthetic yield during amide coupling steps?

Advanced
Low yields in amide coupling often arise from steric hindrance or poor nucleophilicity. Strategies include:

  • Catalyst selection : DMAP enhances reactivity in THF by activating the acyl chloride .
  • Solvent optimization : Polar aprotic solvents (e.g., THF) improve solubility of intermediates .
  • Stoichiometry adjustments : Using 1.2–1.5 equivalents of benzoyl chloride ensures complete conversion .
  • Temperature control : Reflux (60–80°C) accelerates reaction kinetics while minimizing side products .

What strategies resolve contradictory NMR data during structural elucidation?

Advanced
Discrepancies in NMR shifts may arise from dynamic processes or hydrogen bonding:

  • Variable-temperature NMR : Identifies conformational exchange (e.g., hindered rotation in amide bonds) .
  • DFT calculations : Predicts chemical shifts for comparison with experimental data .
  • Crystallographic validation : X-ray structures provide unambiguous bond lengths/angles to cross-validate NMR assignments .

How can computational modeling predict biological interactions of this compound?

Q. Advanced

  • Molecular docking : Screens against targets like histone deacetylases (HDACs) using software like AutoDock .
  • Molecular dynamics (MD) : Simulates binding stability in physiological conditions (e.g., solvation effects) .
  • QSAR studies : Correlates substituent effects (e.g., fluorination) with activity using Hammett parameters .

What crystallographic challenges arise, and how are they addressed?

Q. Advanced

  • Disordered solvent molecules : Mask electron density using SQUEEZE in SHELXL .
  • Twinning : Apply TWIN commands in refinement software to deconvolute overlapping reflections .
  • Hydrogen bonding networks : Analyze intermolecular interactions (e.g., N–H⋯N/F bonds) to explain packing motifs .

How do fluorinated substituents influence reactivity and stability?

Q. Advanced

  • Electronic effects : Fluorine’s electronegativity enhances electrophilicity of adjacent carbonyl groups, facilitating nucleophilic attacks .
  • Metabolic stability : C-F bonds resist oxidative degradation, improving pharmacokinetic profiles .
  • Crystallinity : Fluorine’s small size and rigidity promote ordered crystal lattices, aiding X-ray analysis .

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